Superior Progression-Free Survival in R/R CLL/SLL vs. Ibrutinib: ALPINE Phase 3 Trial
Zanubrutinib demonstrated statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to ibrutinib in patients with relapsed/refractory (R/R) chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) in the randomized Phase 3 ALPINE trial (NCT03734016). This is the first and only head-to-head trial of covalent BTK inhibitors to show a PFS advantage. The benefit was sustained with longer follow-up and observed across major subgroups, including high-risk patients with del(17p)/TP53 mutation [1].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median follow-up 42.5 months: HR 0.68 (95% CI 0.54-0.84); 36-month PFS rate: 67.4% |
| Comparator Or Baseline | Ibrutinib: 36-month PFS rate: 56.3% |
| Quantified Difference | HR 0.68 (32% relative risk reduction); absolute PFS improvement of 11.1% at 36 months. |
| Conditions | Phase 3 randomized, open-label trial (ALPINE; NCT03734016) in patients with R/R CLL/SLL (N=652) who had received ≥1 prior therapy. Median follow-up 42.5 months. |
Why This Matters
This is the only Level 1 evidence demonstrating PFS superiority of one covalent BTK inhibitor over another, establishing zanubrutinib as the standard-of-care comparator for future studies in R/R CLL/SLL and supporting its preferential selection over ibrutinib in this setting.
- [1] Brown JR, Eichhorst B, Hillmen P, et al. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. 2024;144(Supplement 1):886. Also presented at: European Hematology Association 2025 Congress, Abstract PB2631. View Source
